![molecular formula C12H14BrN5O2 B5721179 3-bromo-4-methoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide](/img/structure/B5721179.png)
3-bromo-4-methoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide
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Overview
Description
"3-bromo-4-methoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide" belongs to a class of compounds known for their varied potential in pharmaceutical and chemical research. These compounds are studied for their synthesis methods, molecular structures, chemical and physical properties, and the reactions they undergo.
Synthesis Analysis
Synthesis of related benzamide derivatives typically involves multistep organic reactions, including esterification, amidation, and various coupling reactions such as the Suzuki-Miyaura reaction. For example, the practical synthesis of certain orally active antagonists involves esterification followed by intramolecular reactions and coupling processes to yield the final compound (Ikemoto et al., 2005).
Molecular Structure Analysis
X-ray crystallography and DFT (Density Functional Theory) calculations are commonly used to analyze the molecular structure of benzamide derivatives. These methods provide insights into the molecule's conformation, crystal packing, and intermolecular interactions, such as hydrogen bonding and π-π stacking (Saeed et al., 2020).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, including nucleophilic substitution and cyclization. Their reactivity can be influenced by substituents on the benzamide ring, affecting their potential as intermediates in organic synthesis (Polo et al., 2019).
properties
IUPAC Name |
3-bromo-4-methoxy-N-(2-propyltetrazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN5O2/c1-3-6-18-16-12(15-17-18)14-11(19)8-4-5-10(20-2)9(13)7-8/h4-5,7H,3,6H2,1-2H3,(H,14,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJMRDSQTORWAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-methoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide |
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